Midesteine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94149-41-4 |
|---|---|
Molecular Formula |
C12H13NO3S3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
S-[1-oxo-1-[(2-oxothiolan-3-yl)amino]propan-2-yl] thiophene-2-carbothioate |
InChI |
InChI=1S/C12H13NO3S3/c1-7(19-12(16)9-3-2-5-17-9)10(14)13-8-4-6-18-11(8)15/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |
InChI Key |
MKTVMEMIKNBVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCSC1=O)SC(=O)C2=CC=CS2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-(3-thiophencarboxythio)-N-(dihydro-2(3H)-thiophenone-3-I))propionamide midesteine MR 889 MR-889 MR889 N-(S-(2-thiophenecarbonyl)-2-mercaptopropionyl)homocysteine lactone |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Midesteine’s Mechanism of Action
Enzymatic Inhibition Profile of Midesteine
This compound has been shown to inhibit several proteinases, including porcine pancreatic elastase, human neutrophil elastase, and bovine chymotrypsin (B1334515). medchemexpress.commedchemexpress.com Research has particularly focused on its interaction with human neutrophil elastase due to the enzyme's role in inflammatory diseases. mdpi.comnih.govrootspress.org
Human Neutrophil Elastase (HNE) Inhibition
This compound acts as an inhibitor of human neutrophil elastase (HNE). medchemexpress.commedchemexpress.comrootspress.org HNE is a serine protease found in neutrophils, playing a role in the breakdown of extracellular matrix proteins and modulation of inflammatory responses. mdpi.comnih.gov Excessive or dysregulated HNE activity is associated with tissue damage in various inflammatory conditions. mdpi.comnih.gov
Mechanism of HNE Inhibition by this compound: Serine Residue Interaction
This compound's effective inhibition of HNE is attributed to its interaction with the serine residues within the active site of the enzyme. rootspress.orgresearchgate.net HNE, like other serine proteases, possesses a catalytic triad (B1167595) that includes a serine residue (specifically Ser195), a histidine residue (His57), and an aspartic acid residue (Asp102). nih.govnih.govjocpr.com These residues are crucial for the enzyme's catalytic activity. nih.gov Inhibitors targeting serine proteases often interact with the active site serine residue, forming a complex that blocks substrate access and inactivates the enzyme. mdpi.comnih.govpatsnap.com Studies, including molecular docking analysis, suggest that this compound interacts favorably with HNE residues, including serine residues in the active site. rootspress.orgresearchgate.net
Kinetic Analysis of this compound-HNE Interaction
Kinetic analysis of the interaction between this compound and HNE provides insights into the nature and strength of their binding. While specific detailed kinetic parameters (like k_on, k_off, or K_i values specifically for this compound's interaction with HNE exhibiting different kinetic behaviors) were not extensively detailed across the search results, general principles of enzyme inhibition kinetics, including reversible binding, competitive inhibition, and slow-binding phenomena, are relevant to understanding how inhibitors like this compound interact with their targets.
Reversible Binding Kinetics
Reversible binding is a common mode of interaction between a ligand and a target, where the ligand associates with and dissociates from the target. nih.govresearchgate.net This process is characterized by association and dissociation rate constants. nih.gov While some inhibitors form covalent or irreversible bonds with their targets, many, including some HNE inhibitors, exhibit reversible binding. mdpi.comnih.govmedchemexpress.com The kinetics of reversible binding can be complex, especially in cases of tight binding. nih.gov
Competitive Inhibition Characteristics
Competitive inhibition occurs when an inhibitor binds to the same active site as the substrate, competing for binding. nih.gov This typically affects the apparent Michaelis constant (K_m) of the enzyme but not the maximum reaction rate (V_max) at high substrate concentrations. Some HNE inhibitors have been described as competitive inhibitors. nih.govmedchemexpress.comtargetmol.com
Quantitative Parameters of HNE Inhibition (e.g., Inhibition Constants)
Inhibition of Other Proteolytic Enzymes by this compound
Beyond its notable effect on human neutrophil elastase, this compound has also been shown to inhibit other proteolytic enzymes. medchemexpress.commedchemexpress.comhoelzel-biotech.comnih.gov
Bovine Chymotrypsin Inhibition
This compound has been demonstrated to inhibit bovine chymotrypsin in vitro at low concentrations (10-5-10-6 M). nih.gov Bovine chymotrypsin is a serine protease that selectively cleaves peptide bonds on the carboxyl side of aromatic or large hydrophobic amino acids. sigmaaldrich.com This indicates that this compound's inhibitory activity is not exclusive to elastases but extends to other members of the serine protease family with different substrate specificities.
Specificity Profiling Against Related Serine Proteases (e.g., Thrombin, Urokinase)
While this compound inhibits HNE and bovine chymotrypsin, its specificity profile against other related serine proteases like thrombin and urokinase is also relevant to understanding its potential therapeutic applications and off-target effects. Some studies investigating serine protease inhibitors, including those structurally related to potential HNE inhibitors, have examined their effects on thrombin and urokinase. For instance, certain N-benzoylindazole derivatives, evaluated for HNE inhibition, also showed inhibitory activity against human thrombin and human urokinase, albeit often at micromolar concentrations. nih.gov Gabexate mesylate, another synthetic inhibitor of trypsin-like serine proteinases, has reported Ki values against human thrombin and urokinase. medchemexpress.com However, direct quantitative data specifically detailing this compound's inhibition constants or IC50 values for human thrombin and urokinase were not found within the provided search results. The available information suggests that while this compound inhibits certain serine proteases, further detailed specificity profiling against a broader panel of these enzymes, including thrombin and urokinase, would be necessary for a complete understanding of its selectivity.
Molecular Interactions Governing this compound Activity
The inhibitory activity of this compound against serine proteases like HNE is governed by specific molecular interactions within the enzyme's active site. Serine proteases share a conserved catalytic mechanism involving a catalytic triad and an oxyanion hole. ekb.egjaea.go.jpwikipedia.org
Targeted Active Site Residues: Ser195, His57, Asp102 of HNE
Human neutrophil elastase, like other serine proteases, possesses a catalytic triad composed of Ser195, His57, and Asp102. researchgate.netnih.govekb.egjaea.go.jpnih.govnih.govresearchgate.net These residues are crucial for the enzyme's proteolytic activity. researchgate.netnih.govekb.eg this compound is understood to inhibit HNE through interaction with the serine residues of the HNE active site. researchgate.net Docking studies with related inhibitors have shown that the orientation of active compounds in the HNE binding site is suitable for interaction between the hydroxyl group of Ser195 and a carbonyl group of the inhibitor molecule. nih.gov This interaction with the catalytic serine residue is a common mechanism for many serine protease inhibitors, leading to the formation of a temporary or stable complex that impairs enzymatic function. researchgate.netekb.eg
Role of the Oxyanion Hole in this compound-Enzyme Complex Formation
The oxyanion hole is another critical feature of the serine protease active site. ekb.egjaea.go.jpwikipedia.org It is a pocket formed by backbone amides, typically from Gly193 and Ser195 in HNE, which stabilizes the transient negative charge that develops on the carbonyl oxygen of the substrate or inhibitor during the formation of the tetrahedral intermediate. ekb.egjaea.go.jpwikipedia.orgbakerlab.org This stabilization is crucial for lowering the transition state energy and facilitating catalysis. wikipedia.org In the context of inhibitor binding, the oxyanion hole plays a vital role in stabilizing the tetrahedral intermediate formed between the inhibitor and the catalytic serine residue. researchgate.netekb.egjaea.go.jpwikipedia.org While the provided search results specifically mention the oxyanion hole in the context of serine protease catalysis and the stabilization of tetrahedral intermediates formed with substrates or transition-state analogues ekb.egjaea.go.jpwikipedia.org, and docking studies with related inhibitors suggest interactions suitable for this mechanism nih.gov, direct experimental data explicitly detailing the role of the oxyanion hole in the formation and stabilization of the this compound-HNE complex was not found. However, given that this compound interacts with the active site serine researchgate.net and likely forms a tetrahedral intermediate, the oxyanion hole is expected to play a significant role in stabilizing this complex, consistent with the known mechanism of serine protease inhibition by similar compounds. researchgate.netekb.egjaea.go.jpwikipedia.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 65837 |
| Human Neutrophil Elastase | 94214 |
| Bovine Chymotrypsin | Not Available (See related CID 4052643 for a substrate) |
| Thrombin | 65045 (See also CID 90470996 for a chain) |
| Urokinase | Not Available (See related CID 9939426 for an inhibitor) |
Note: PubChem CID for Bovine Chymotrypsin as a whole enzyme was not directly found, but CID 4052643 is associated with a chymotrypsin substrate. uni.lunih.gov Similarly, a direct CID for Urokinase enzyme was not found, but CID 9939426 is associated with a urokinase inhibitor. nih.govuni-freiburg.de CID 65045 is for Thrombin, and CID 90470996 is for a specific chain of human thrombin. nih.govhu.edu.jo CID 94214 is for Human Neutrophil Elastase. nih.gov
Data Tables
Table 1: Inhibition of Proteolytic Enzymes by this compound
| Enzyme | Inhibition Concentration Range | Notes | Source |
| Human Neutrophil Elastase | 10-5-10-6 M, 1-10 μM (IC50) | In vitro inhibition | nih.govnih.gov |
| Porcine Pancreatic Elastase | 10-5-10-6 M | In vitro inhibition | nih.gov |
| Bovine Chymotrypsin | 10-5-10-6 M | In vitro inhibition | nih.gov |
Note: Specific Ki values for this compound were not consistently available across sources for all enzymes listed. IC50 values provide a measure of the concentration required for 50% inhibition.
Analysis of Covalent vs. Non-Covalent Binding Mechanisms
The binding of this compound to its target serine proteases, particularly elastase, is understood to involve the formation of a transient covalent intermediate. Serine proteases are characterized by a catalytic triad, including a crucial serine residue in the active site, which performs a nucleophilic attack on the substrate's scissile bond. In the case of this compound, the active site serine of the enzyme is thought to attack the thioester group within the this compound molecule uni-greifswald.de. This attack leads to the formation of a thiophencarbonyl acyl enzyme complex uni-greifswald.de.
This acyl enzyme complex represents a covalent adduct between the enzyme and a portion of the inhibitor molecule. The formation of a covalent bond distinguishes this interaction from purely non-covalent binding, which relies on weaker forces such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions manchester.ac.uktechnologynetworks.comcreative-diagnostics.comcambridgemedchemconsulting.com. While non-covalent interactions facilitate the initial recognition and binding of an inhibitor to the active site, the subsequent formation of a covalent bond results in a more stable, albeit sometimes reversible, enzyme-inhibitor complex nih.govdrughunter.commdpi.com.
The description of the thiophencarbonyl acyl enzyme complex as resisting further hydrolysis is significant uni-greifswald.de. In typical serine protease catalysis, the acyl enzyme intermediate is rapidly hydrolyzed to regenerate the free enzyme. The resistance to hydrolysis in the presence of this compound indicates that the formed covalent adduct is relatively stable, effectively inhibiting the enzyme's catalytic activity uni-greifswald.de.
Despite the formation of a covalent intermediate, this compound is characterized as a "reversible, slow binding" inhibitor uni-greifswald.de. This suggests that while a covalent bond is formed, it is not necessarily permanent. Reversible covalent inhibitors can form a covalent bond that is capable of being broken, allowing the enzyme's activity to be restored over time nih.govdrughunter.commdpi.com. The "slow binding" aspect may arise from the kinetics of the binding process, potentially involving a slow step in the initial non-covalent recognition or the subsequent covalent bond formation uni-greifswald.denih.govdrughunter.comsygnaturediscovery.com.
In contrast, purely non-covalent inhibitors bind to their targets through a dynamic equilibrium of weak interactions, constantly associating and dissociating drughunter.com. This results in reversible inhibition where the degree of inhibition is directly related to the inhibitor concentration at equilibrium drughunter.com. While non-covalent interactions are crucial for the initial recognition and positioning of this compound within the active site prior to covalent bond formation, the inhibitory effect is primarily mediated by the formation and stability of the covalent acyl enzyme complex.
The analysis of this compound's interaction with serine elastase thus reveals a mechanism that incorporates elements of both non-covalent recognition and reversible covalent modification. The initial non-covalent interactions guide this compound into the active site, positioning the thioester for attack by the catalytic serine, leading to the formation of a relatively stable, yet ultimately reversible, covalent acyl enzyme complex.
Detailed research findings on the specific kinetic parameters (such as the rate of covalent bond formation, k_inact, and the affinity of the initial non-covalent binding, K_I) that define the slow and reversible covalent binding of this compound were not extensively detailed in the provided search results. However, the described formation of the thiophencarbonyl acyl enzyme complex provides a clear mechanistic basis for its inhibitory activity as a reversible covalent inhibitor uni-greifswald.de.
The following table summarizes the general distinctions between covalent and non-covalent binding mechanisms based on the provided information:
| Feature | Covalent Binding | Non-Covalent Binding |
| Bond Type | Formation of a chemical bond (e.g., acyl enzyme) nih.govmdpi.com | Weak intermolecular forces (H-bonds, van der Waals, etc.) manchester.ac.uktechnologynetworks.comcreative-diagnostics.comcambridgemedchemconsulting.com |
| Reversibility | Can be irreversible or reversible nih.govdrughunter.commdpi.com | Typically reversible drughunter.com |
| Strength of Interaction | Stronger, higher binding energy cambridgemedchemconsulting.commdpi.com | Weaker, lower binding energy cambridgemedchemconsulting.com |
| Duration of Effect | Can lead to prolonged inhibition nih.govsygnaturediscovery.com | Inhibition dependent on inhibitor concentration equilibrium drughunter.com |
| Mechanism Steps | Initial non-covalent binding followed by covalent bond formation nih.govmdpi.com | Single step equilibrium binding drughunter.com |
Data Table: Comparison of Covalent and Non-Covalent Binding
| Feature | Covalent Binding | Non-Covalent Binding |
| Bond Type | Chemical bond formation | Weak intermolecular forces |
| Reversibility | Irreversible or reversible | Typically reversible |
| Strength | Stronger | Weaker |
| Duration of Effect | Can be prolonged | Concentration-dependent equilibrium |
| Mechanism | Two steps (non-covalent then covalent) | Single step equilibrium |
Computational Chemistry and Molecular Modeling of Midesteine
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as Midesteine) when bound to a protein (such as HNE) to form a stable complex. mdpi.comnih.govnih.gov It aims to predict the binding pose and estimate the binding affinity between the molecule and the target. mdpi.com
Prediction of Binding Modes and Conformations of this compound
Molecular docking studies involving this compound and HNE aim to predict how this compound fits into the active site of the enzyme. This involves exploring various possible orientations and conformations of this compound within the binding pocket to identify the most energetically favorable binding mode. Studies have shown that this compound interacts with residues within the active site of HNE. researchgate.netrootspress.org The binding mode involves interaction with serine residues in the active site. researchgate.netrootspress.org
Calculation of Binding Energies and Affinities
Molecular docking allows for the calculation of binding energies, which provide an estimate of the strength of the interaction between this compound and the target enzyme. For HNE, this compound has shown a binding energy of -5.2 kcal/mol in computational studies. researchgate.netrootspress.org This value indicates a favorable interaction and suggests that this compound can be considered a candidate for inhibiting HNE. researchgate.netrootspress.org Other ligands have shown different binding energies in comparative studies with HNE. rootspress.org
Here is a table summarizing the binding energy of this compound with HNE:
| Ligand | Target Enzyme | Binding Energy (kcal/mol) |
| This compound | Human Neutrophil Elastase (HNE) | -5.2 |
Identification of Key Ligand-Protein Interactions
Analysis of the predicted binding modes from molecular docking studies helps identify the specific interactions that stabilize the this compound-HNE complex. These interactions can include hydrogen bonds, hydrophobic interactions, ion pairs, and water bridges. sciprofiles.com In the case of this compound's interaction with HNE, studies indicate interactions with HNE residues, particularly serine residues in the active site. researchgate.netrootspress.org Hydrophobic interactions are generally considered a primary driving force for stabilizing the core of protein-protein interactions and can play a significant role in ligand-protein binding as well, by minimizing the exposure of nonpolar atoms to water. letstalkacademy.comwashington.edulibretexts.orgresearchgate.net Hydrogen bonds also contribute to the stability and specificity of protein-ligand interactions. washington.eduresearchgate.netlibretexts.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. aps.orgmdpi.combnl.govnih.gov Unlike static docking studies, MD simulations provide dynamic information about the stability of the ligand-protein complex and how the interactions evolve over time. nih.govfrontiersin.org
Investigation of Dynamic Stability of this compound-Enzyme Complexes
MD simulations can be used to assess the dynamic stability of the complex formed between this compound and HNE. By simulating the system over a period (e.g., nanoseconds), researchers can observe the fluctuations and movements of this compound within the binding site and evaluate whether the complex remains stable or dissociates. This provides a more realistic picture of the interaction compared to static docking poses. nih.govfrontiersin.org
Time-Dependent Analysis of Contact Residues and Interaction Networks
MD simulations allow for the analysis of which protein residues are in contact with this compound throughout the simulation time. This time-dependent analysis can reveal transient interactions and changes in the interaction network that are not captured by docking alone. sciprofiles.com It helps to understand the flexibility of the binding site and how this compound adapts to the dynamic environment of the enzyme, providing deeper insights into the binding mechanism. nih.govfrontiersin.org
Conformational Adaptations of Target Enzymes Upon this compound Binding
Enzyme-ligand binding often involves conformational changes in the enzyme, which can range from subtle side-chain rearrangements to larger domain movements purdue.edulibretexts.org. These adaptations can influence the binding affinity and the catalytic activity of the enzyme purdue.edu. In the context of this compound binding to target enzymes like HNE, computational modeling can be used to predict and analyze these conformational changes. While specific details on the conformational adaptations of HNE upon this compound binding were not extensively detailed in the search results, studies on enzyme-ligand interactions in general highlight that binding can stabilize specific enzyme conformations that are more catalytically active or better suited for transition state stabilization purdue.edunih.gov. Conformational changes can be driven by favorable substrate or ligand interactions, utilizing binding energy to induce structural rearrangements nih.gov.
Advanced Energetic Calculations (e.g., MM/GBSA)
Advanced energetic calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are computational methods used to estimate the binding free energy of a ligand to a protein nih.govcresset-group.com. These methods are typically based on molecular dynamics simulations and provide a more rigorous approach compared to simple docking scores nih.govcresset-group.com. MM/GBSA calculates the binding free energy as the sum of gas-phase energy, solvation free energy, and entropic contributions, averaged over snapshots from a molecular dynamics trajectory mdpi.com.
For this compound, molecular docking studies have provided insights into its binding interactions with HNE. One study reported a binding energy of -5.2 kcal/mol for this compound with HNE residues, suggesting decent interactions and considering it a candidate for HNE inhibition researchgate.netrootspress.org. While this specific value is a docking score, MM/GBSA calculations would provide a more refined estimation of the binding free energy by considering the dynamic nature of the interaction and solvation effects nih.govmdpi.com. MM/GBSA has been successfully applied to various protein-ligand systems to reproduce experimental findings and improve virtual screening results nih.gov.
Structure-Activity Relationship (SAR) Analysis and Computational Scaffold Design
Structure-Activity Relationship (SAR) analysis aims to correlate structural features of compounds with their biological activity researchgate.net. Computational approaches complement experimental SAR studies by providing molecular-level insights into how modifications to a compound's structure affect its binding to the target enzyme and, consequently, its potency and selectivity nih.govresearchgate.net. Computational scaffold design involves using computational methods to design novel molecular frameworks or optimize existing ones for desired biological activity, such as enzyme inhibition nih.govplos.org.
Elucidation of Structural Determinants for this compound's Potency and Selectivity
This compound is known to inhibit human neutrophil elastase (HNE) and chymotrypsin (B1334515) uni-greifswald.de. SAR analysis, often guided by computational modeling, helps identify the specific parts of the this compound molecule that are crucial for its interaction with the active site of these enzymes and for differentiating between them nih.govresearchgate.net. Studies on HNE inhibitors, including this compound, suggest that interactions with key active site residues, such as Ser195, His57, and Asp102 (the catalytic triad), are important for inhibition nih.govresearchgate.netrootspress.org. The thioester group in this compound is thought to be attacked by the active site serine of elastase, forming an acyl-enzyme complex that resists further hydrolysis, contributing to its inhibitory activity uni-greifswald.de. Computational modeling, including docking and interaction analysis, can visualize these interactions and help determine which structural features of this compound are responsible for its observed potency and selectivity profile nih.govresearchgate.netrootspress.org.
Computational Approaches to Scaffold Optimization for HNE Inhibition
Computational approaches are valuable for optimizing the scaffold of inhibitors to improve their potency and selectivity towards HNE plos.orgresearchgate.net. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations (like MM/GBSA) can be used to evaluate the binding of potential new compounds or modified this compound analogs to the HNE active site nih.govresearchgate.netjocpr.comdergipark.org.tr. Virtual screening of compound libraries based on the structural features of the HNE binding site and the interactions observed with known inhibitors like this compound can identify novel scaffolds with potential inhibitory activity researchgate.net. Furthermore, computational methods can be used to design targeted libraries of compounds with specific modifications aimed at enhancing favorable interactions with key residues in the HNE active site or reducing interactions with residues in other enzymes like chymotrypsin to improve selectivity plos.orgnih.gov. This iterative process of computational design, synthesis, and experimental evaluation is a common strategy in drug discovery mdpi.com.
Synthetic Chemistry and Chemical Biology of Midesteine and Its Analogs
Synthetic Methodologies for Midesteine Synthesis
The synthesis of this compound involves the formation of thioester and amide linkages, as well as the construction of the thiolanone ring. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, general methods for synthesizing key functional groups and related structures provide insight into potential approaches.
Thioester-Based Synthetic Approaches
Thioesters are crucial intermediates in various organic synthesis strategies, including peptide synthesis and the formation of carbon-sulfur bonds. researchgate.netyoungin.comrsc.orgorganic-chemistry.orgresearchgate.net Classical methods for thioester synthesis involve the acylation of thiols. organic-chemistry.org More recent developments include dehydrogenative coupling of thiols and alcohols catalyzed by transition metal complexes, offering a more atom-economical approach. researchgate.net Thioesters can also be synthesized from carboxylic acids via C-S activation and acyl capture, utilizing thioesters themselves as activating agents and nucleophiles. rsc.org Microwave irradiation has been employed to enhance the rate of thioesterification reactions in peptide synthesis. youngin.com
Thiolactic Acid Derivative Synthesis Routes
This compound is described as a thiolactic acid derivative. nih.gov Thiolactic acid (HSCH₂CO₂H) is an organosulfur compound containing both carboxylic acid and thiol functional groups. atamanchemicals.com It is structurally related to lactic acid. atamanchemicals.com Thiolactic acid can be synthesized through various methods, including the reaction between pyruvate (B1213749) and hydrogen sulfide, followed by reduction. atamanchemicals.com It serves as a building block in the synthesis of various sulfur-containing heterocycles, such as 4-thiazolidinones, which are formed by reacting Schiff bases with thioglycolic acid or thiolactic acid. sigmaaldrich.com
Considerations for Stereochemical Control in this compound Production
This compound contains a stereogenic center at the carbon bearing the methyl group and the thioester linkage. uni.lu Controlling the absolute stereochemistry at this center is important for producing a single enantiomer, as enantiomers can have different biological activities. wikipedia.org Asymmetric synthesis techniques are employed to control the stereochemical outcome of reactions. wikipedia.orguwindsor.caethz.ch These techniques can involve the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. wikipedia.orgethz.chresearchgate.net Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to influence the stereoselectivity of subsequent reactions. wikipedia.org Enantioselective synthesis aims to produce unequal amounts of stereoisomers from an achiral starting material. uwindsor.ca Chiral catalysts can also play a decisive role in controlling stereochemistry, even in reactions where no new static stereogenic elements are introduced, by influencing transition state energies. nih.gov
Design and Synthesis of this compound Derivatives for SAR Exploration
The design and synthesis of this compound derivatives are undertaken to explore the Structure-Activity Relationship (SAR), which involves understanding how modifications to the chemical structure impact biological activity. This process aims to identify key features of the molecule responsible for its effects and to develop analogs with improved properties.
Modification Strategies for Enhanced Target Engagement
Modification strategies for designing derivatives often involve altering different parts of the molecule to enhance binding affinity, selectivity, or other desired properties. This can include modifying side chains, changing the central core structure, or introducing new functional groups. For compounds targeting enzymes like proteinases, modifications might focus on improving interactions with the active site or other binding pockets. jocpr.comuq.edu.au Rational design based on the structure of the target or known inhibitors can guide these modifications. uq.edu.aunih.gov Computational methods, such as molecular docking, can be used to predict how modifications might affect binding to the target. jocpr.comnih.gov
Development of Novel Chemical Scaffolds Inspired by this compound
This compound's core structure or key functional groups can serve as inspiration for developing novel chemical scaffolds. whiterose.ac.uk This involves designing new molecular frameworks that retain some of the key features of this compound but offer different structural properties or access to new chemical space. whiterose.ac.uklifechemicals.com Scaffold hopping, a strategy in medicinal chemistry, involves replacing the core scaffold of a known active compound with a different one while retaining similar biological activity. lifechemicals.com Natural products often serve as inspiration for novel scaffolds due to their inherent biological relevance and diverse structures. whiterose.ac.uk The synthesis of these novel scaffolds and their subsequent decoration with different substituents allows for the creation of chemical libraries for biological screening and SAR studies. lifechemicals.comnih.gov Three-dimensional scaffolds are increasingly being explored to access novel areas of chemical space for drug discovery. rsc.org
Preclinical Research on Midesteine S Biological Effects in Vitro and Ex Vivo Models
In Vitro Cellular and Biochemical Assays
In vitro studies provide controlled environments to assess the direct impact of Midesteine on specific enzymes and cellular processes. Research in this area has largely concentrated on its inhibitory potential against neutrophil elastase.
Evaluation of this compound's Impact on Neutrophil Elastase Activity in Cell Culture Systems
This compound has been identified as an inhibitor of human neutrophil elastase (HNE). jocpr.comresearchgate.net HNE is a serine protease released by neutrophils that plays a significant role in inflammatory processes and tissue degradation. researchgate.netnih.gov Studies have indicated that this compound interacts with the serine residues located at the active site of HNE, suggesting a mechanism of inhibition through binding to this critical region of the enzyme. jocpr.com
While this compound has shown interactions with HNE residues and is considered a candidate HNE inhibitor, its efficacy towards elastase has been noted as relatively low, with a reported Ki value of 1.38 µM. jocpr.com Despite this, its potential as a treatment has been considered based on its lack of toxicity and high specificity for elastolytic proteases. jocpr.com
Specific detailed data tables from cell culture systems evaluating the dose-dependent inhibition of HNE by this compound were not available in the provided search results.
Analysis of this compound's Effects on Elastase and Chymotrypsin-like Activities in Sputum Samples
Ex vivo analysis of sputum samples allows for the investigation of this compound's effects within a complex biological fluid relevant to respiratory conditions characterized by inflammation and altered mucus properties. Studies have investigated the impact of this compound on elastase activity in human sputum. nih.govresearchgate.net
Research using sputum samples has explored the ability of this compound (referred to as MR889 in some studies) to modify the properties of these secretions, particularly in the context of elastase presence. nih.govresearchgate.net While this compound alone may not directly affect the rheological properties of samples, its interaction with elastase in these ex vivo matrices appears to be significant. researchgate.net
Information specifically detailing this compound's effects on chymotrypsin-like activities in sputum samples was not found within the provided search results.
Specific detailed data tables presenting the quantitative effects of this compound on elastase and chymotrypsin-like activities in sputum samples were not available in the provided search results.
Ex Vivo Studies on Biological Matrices
Ex vivo studies utilize tissues or fluids isolated from living organisms, providing a model that retains some of the complexity of the in vivo environment while allowing for controlled experimentation. This compound's effects on biological matrices like mucus have been examined in this context.
Modulation of Mucus Rheological Properties by this compound in Ex Vivo Samples (e.g., Porcine Stomach Mucus, Human Sputum)
This compound has been investigated for its capacity to modify the rheological properties of mucus, which is particularly relevant in conditions characterized by mucus hypersecretion and altered viscoelasticity, such as chronic bronchitis and cystic fibrosis. researchgate.net Studies using ex vivo samples, including human sputum and porcine stomach mucus, have assessed the impact of this compound on properties like apparent viscosity and elasticity. nih.govresearchgate.net
Research indicates that this compound at a concentration of 10⁻⁴ M alone did not have an effect on the rheological properties of these samples. researchgate.net However, when this compound was reacted with elastase, a marked decrease in viscosity was observed. researchgate.net This suggests that the mucus-modifying capacity of this compound may be linked to its interaction with elastase, potentially through the utilization of the compound upon reaction with the enzyme. researchgate.net This contrasts with agents possessing free thiol groups, such as N-acetylcysteine, which directly reduced both viscosity and elasticity of the samples at a similar concentration. researchgate.net
Specific detailed data tables presenting the quantitative changes in viscosity and elasticity of porcine stomach mucus and human sputum upon treatment with this compound, both alone and in the presence of elastase, were not available in the provided search results.
Investigation of Thiol Group Interactions in Mucus Modification
The mechanism by which this compound may influence mucus properties has been suggested to involve interactions mediated by free thiol groups. nih.govresearchgate.netcenmed.com this compound is a thioderivative compound. researchgate.net The presence of thiol groups in compounds is known to potentially affect mucus viscosity through the reduction of disulfide bonds within mucin glycoproteins, which are key components of mucus and contribute significantly to its viscoelastic properties. ersnet.org
Research suggests that this compound decreases airway mucus viscosity, and this effect is attributed to its free thiol groups. researchgate.net The observation that this compound, upon reaction with elastase, leads to a decrease in mucus viscosity suggests that the interaction with the enzyme may facilitate the involvement of its thiol groups in modifying the mucus structure. researchgate.net This proposed mechanism aligns with the understanding that thiol-containing compounds can act as mucolytic agents by disrupting the disulfide cross-links in mucus gels. ersnet.org
Specific detailed data tables directly quantifying the interaction of this compound's thiol groups with mucus components or demonstrating the reduction of disulfide bonds in ex vivo samples were not available in the provided search results.
Challenges and Future Research Directions in Midesteine Chemical Biology
Addressing Complex Kinetic Interpretations
Enzyme kinetics studies are fundamental to understanding how inhibitors like Midesteine interact with their target enzymes, such as proteases fiveable.melibretexts.orglibretexts.org. The Michaelis-Menten model provides a basic framework for analyzing enzyme kinetics, describing the relationship between reaction rate and substrate concentration fiveable.melibretexts.orglibretexts.orgwikipedia.org. However, interpreting the kinetic data for inhibitors can be complex, especially when dealing with mechanisms beyond simple competitive inhibition.
Challenges in interpreting this compound's kinetic data may arise from factors such as reversible tight-binding interactions, slow-onset inhibition, or complex binding mechanisms involving multiple steps or conformational changes up.ptwhiterose.ac.uk. The classical Michaelis-Menten analysis, while a cornerstone, may not fully capture the nuances of this compound's interaction with its target protease, potentially obscuring the complete picture of its inhibitory mechanism up.pt. Future research should employ advanced kinetic methodologies and analytical models that can account for these complexities. This includes exploring pre-steady-state kinetics, global data analysis fitting to complex models, and potentially using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to obtain detailed binding parameters beyond simple IC50 or Ki values. libretexts.org
Advanced Structural Determination of this compound-Enzyme Complexes (e.g., X-ray Crystallography)
Determining the three-dimensional structure of this compound in complex with its target protease is paramount for understanding the molecular basis of its binding and inhibition biologiachile.clanton-paar.comnih.gov. X-ray crystallography is a powerful technique for elucidating the atomic structure of biological macromolecules and their complexes biologiachile.clanton-paar.comnih.gov. However, obtaining high-quality crystals of enzyme-inhibitor complexes can be challenging nih.gov.
For this compound, future research should prioritize obtaining co-crystals of this compound bound to its relevant protease targets. This may involve extensive protein engineering, optimization of crystallization conditions, and potentially utilizing techniques like microcrystallography or serial femtosecond crystallography for difficult-to-crystallize complexes. anton-paar.com Advanced structural determination will provide crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the enzyme's active site or other binding sites, informing structure-activity relationship studies and guiding the design of improved inhibitors. nih.gov The combination of X-ray crystallography with other structural techniques like NMR spectroscopy could offer unique advantages in elucidating the structures of complex protein assemblies involving this compound. nih.gov
Exploration of Allosteric Modulation Mechanisms
Allosteric modulation involves a molecule binding to a site on an enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity longdom.orgwikipedia.orguniversiteitleiden.nlwikipedia.org. This mechanism offers a more nuanced way to modulate enzyme function compared to direct active-site inhibition longdom.orguniversiteitleiden.nl. Given that this compound is an elastase inhibitor and some protease inhibitors can act allosterically, exploring whether this compound exerts any allosteric effects on its target protease is a critical future research direction. ersnet.org
Future studies should investigate if this compound binds to sites on the protease other than the catalytic active site. Techniques such as allosteric modulator binding assays, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and computational simulations (e.g., molecular dynamics) can be employed to identify potential allosteric binding sites and understand how binding to these sites influences the enzyme's conformation and activity. longdom.orgwikipedia.orgwikipedia.org Understanding potential allosteric mechanisms could reveal new avenues for optimizing this compound's efficacy and selectivity.
Development of Predictive Models for this compound's Biological Activity
Predictive models, utilizing computational techniques and machine learning, are increasingly valuable in drug discovery for forecasting biological activity and drug-target interactions biorxiv.orgnumberanalytics.comcas.orgnih.govmdpi.com. Developing accurate predictive models for this compound's biological activity could significantly accelerate research and development by prioritizing promising modifications or analogs and predicting potential off-target effects.
Future research should focus on building robust quantitative structure-activity relationship (QSAR) models and machine learning models based on available data for this compound and related compounds. numberanalytics.comcas.orgnih.gov This requires high-quality, well-curated experimental data on this compound's activity against various proteases and potentially other biological targets. cas.orgnih.gov Challenges include obtaining sufficient and diverse data, selecting appropriate molecular descriptors, and validating the models rigorously. biorxiv.orgnih.govmdpi.com Successful predictive models could help guide the design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.comcas.org
Integration of this compound Research into Broader Protease Inhibitor Development Paradigms
The challenges and insights gained from studying this compound can contribute significantly to the broader field of protease inhibitor development. Proteases are involved in a wide range of physiological and pathological processes, making them important therapeutic targets for diseases like inflammatory disorders and cancer whiterose.ac.ukuq.edu.aunih.gov.
Future research on this compound should be integrated into ongoing efforts to develop next-generation protease inhibitors. This involves sharing data and insights gained from kinetic, structural, and modeling studies with the wider scientific community. whiterose.ac.uknih.gov Understanding why this compound's previous development was discontinued (B1498344) is crucial for avoiding similar pitfalls in the future and for informing the design of more successful protease inhibitors. jocpr.com this compound's chemical scaffold and mechanism of action, once fully elucidated, could serve as a starting point for designing novel inhibitors targeting the same or related proteases. uq.edu.au Furthermore, exploring strategies to improve the metabolic stability and targeted delivery of protease inhibitors, potentially through approaches like nanoparticle-based systems, could be informed by research on compounds like this compound. whiterose.ac.uk
Q & A
Q. How can researchers align this compound’s translational studies with ethical guidelines for human subjects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
